2-acetyl-7-bromo-5-chloro-2H-indazole
Overview
Description
2-acetyl-7-bromo-5-chloro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The compound has a molecular weight of 273.52 g/mol and is characterized by the presence of acetyl, bromo, and chloro substituents on the indazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of indazole derivatives followed by acetylation . The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of 2-acetyl-7-bromo-5-chloro-2H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-7-bromo-5-chloro-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen substituents.
Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) under appropriate reaction conditions such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group with an amine can yield an amino-substituted indazole derivative .
Mechanism of Action
The mechanism of action of 2-acetyl-7-bromo-5-chloro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-chloro-2H-indazole: Lacks the bromo substituent.
2-acetyl-7-bromo-2H-indazole: Lacks the chloro substituent.
2-acetyl-5-bromo-2H-indazole: Lacks the chloro substituent.
Uniqueness
2-acetyl-7-bromo-5-chloro-2H-indazole is unique due to the presence of both bromo and chloro substituents on the indazole ring, which can influence its chemical reactivity and biological activity . This combination of substituents may enhance its potential as a versatile compound for various applications.
Properties
IUPAC Name |
1-(7-bromo-5-chloroindazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5(14)13-4-6-2-7(11)3-8(10)9(6)12-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXWUBDGKOGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=C(C2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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